![molecular formula C4H8O2 B2738654 [(2S)-oxetan-2-yl]methanol CAS No. 2090778-00-8](/img/structure/B2738654.png)

[(2S)-oxetan-2-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

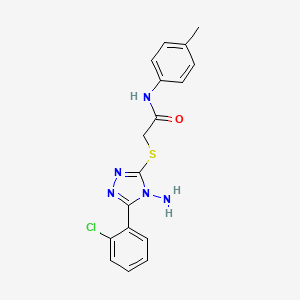

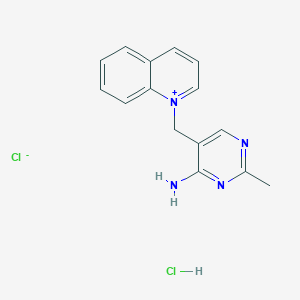

[(2S)-oxetan-2-yl]methanol is an organic compound with the chemical formula C4H8O2. Its molecular structure contains an oxetane ring and a hydroxyl group . It is also known by the name (2S)-2-Oxetanylmethanol .

Synthesis Analysis

The synthesis of methanol, including [(2S)-oxetan-2-yl]methanol, has been extensively studied. One method involves the use of biomass-derived syngas, which has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming . Another method involves the use of a catalyst with a hydrophobic cavity that contains an active iron centre for the conversion of methane into methanol .

Molecular Structure Analysis

The molecular formula of [(2S)-oxetan-2-yl]methanol is C4H8O2 . The molecule has a molecular weight of 88.105 . The exact mass is 88.052429 .

Chemical Reactions Analysis

The chemical reactions involving methanol have been studied extensively. For instance, methanol can be produced via CO2 hydrogenation . In this process, the feed of 1,000 kmoles per hour of carbon dioxide at 40°C and 20 bar was mixed with the 3,000 kmoles per hour of hydrogen .

Physical And Chemical Properties Analysis

[(2S)-oxetan-2-yl]methanol has a density of 1.1±0.1 g/cm3 . It has a boiling point of 168.8±8.0 °C at 760 mmHg . The flash point is 78.8±12.7 °C . The vapour pressure is 0.5±0.7 mmHg at 25°C . The index of refraction is 1.450 .

Scientific Research Applications

Hydrogen Production from Methanol

Recent studies have explored the production of high-purity hydrogen from methanol, highlighting its potential as a sustainable energy source. Methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition are among the main pathways investigated. Copper-based catalysts, known for their high activity and selectivity towards CO2, and novel reactor technologies like porous copper fiber sintered-felt and Swiss-roll reactors, have been identified as key advancements in this area. These developments are crucial for the future of a hydrogen-methanol economy (García et al., 2021).

Methanol in Fuel Cells

Methanol's role in direct methanol fuel cells (DMFCs) has been a subject of extensive research due to its potential in replacing internal combustion engines. However, challenges such as methanol crossover need to be addressed to improve the efficiency and viability of DMFCs. Understanding the influence of methanol crossover and developing more methanol-impermeable polymer electrolytes are crucial steps forward (Heinzel & Barragán, 1999).

Methanol Reforming Catalysts

The advancement in Cu-based catalysts for methanol reforming processes has been significant, with research focusing on their kinetic, compositional, and morphological characteristics. This includes a detailed discussion on surface reaction mechanisms over these catalysts and the presentation of different methanol reforming reaction schemes (Yong et al., 2013).

Methanol as a Chemical Marker

Methanol has been identified as a useful chemical marker for assessing the condition of solid insulation in power transformers. This application underscores methanol's utility in monitoring cellulosic insulation degradation, offering a novel approach to maintaining and assessing electrical infrastructure (Jalbert et al., 2019).

Methanol in Liquid-Phase Synthesis

The synthesis of methanol in the liquid phase, particularly for its use as a peaking fuel in power stations, presents a sustainable alternative for fuel production. The review covers catalysts, mechanisms, kinetics, and modeling aspects, emphasizing methanol's potential in clean energy applications (Cybulski, 1994).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(2S)-oxetan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-4-1-2-6-4/h4-5H,1-3H2/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZJTHGEFIQMCO-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S)-oxetan-2-yl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B2738572.png)

![N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide](/img/structure/B2738573.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2738582.png)

![1-{4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl}-2-chloroethan-1-one hydrochloride](/img/structure/B2738583.png)

![(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2738588.png)

![Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2738589.png)